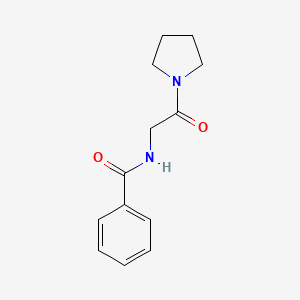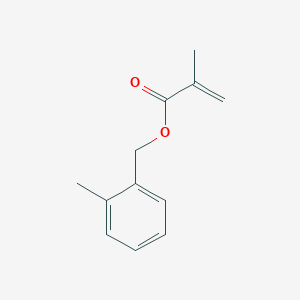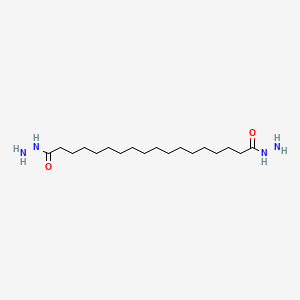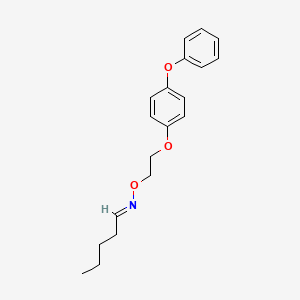![molecular formula C18H30O8S B14344187 4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol CAS No. 98269-27-3](/img/structure/B14344187.png)
4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol is a complex organic compound that combines the properties of a sulfonic acid and an ether. The compound is characterized by the presence of a 4-methylbenzenesulfonic acid moiety and a long chain of ethoxy groups terminated by an allyl ether. This unique structure imparts specific chemical and physical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol typically involves multiple steps:
Formation of 4-Methylbenzenesulfonic Acid: This can be achieved through the sulfonation of toluene using sulfuric acid or oleum.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl ether group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the sulfonic acid group, converting it to a sulfonate or sulfinate.
Substitution: The aromatic ring of the 4-methylbenzenesulfonic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Sulfonates or sulfinates.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of polymers and surfactants.
Biology: Investigated for its potential as a biochemical probe or modifier due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its surfactant properties.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol is largely dependent on its functional groups:
Sulfonic Acid Group: Acts as a strong acid, capable of donating protons and participating in acid-catalyzed reactions.
Ether Linkages: Provide flexibility and solubility, allowing the compound to interact with various molecular targets.
Allyl Ether Group:
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Shares the sulfonic acid moiety but lacks the extended ether chain.
Polyethylene glycol (PEG): Contains similar ethoxy linkages but lacks the sulfonic acid and allyl ether groups.
Allyl ethers: Share the allyl ether functionality but differ in the presence of the sulfonic acid group.
Uniqueness
The combination of a sulfonic acid group, extended ethoxy chain, and allyl ether functionality makes 4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol unique. This structure imparts specific chemical reactivity and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
98269-27-3 |
|---|---|
Molecular Formula |
C18H30O8S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H22O5.C7H8O3S/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12;1-6-2-4-7(5-3-6)11(8,9)10/h2,12H,1,3-11H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
YBMGTVFZVKCRJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



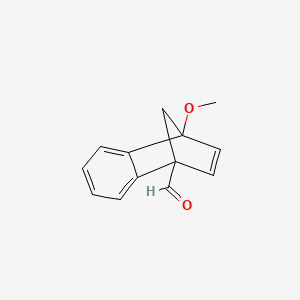
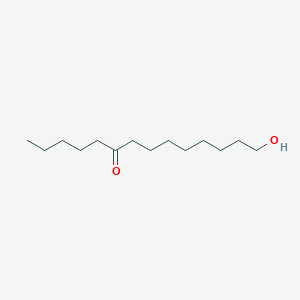
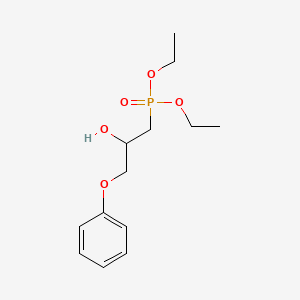
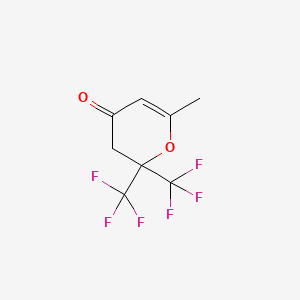
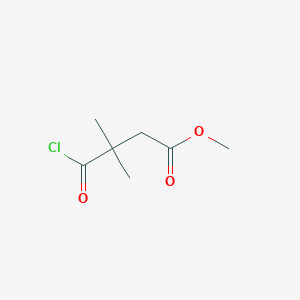
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
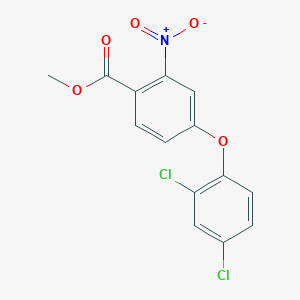
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
